molecular formula C20H24O2 B041946 (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 32017-16-6

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No. B041946
CAS RN: 32017-16-6
M. Wt: 296.4 g/mol
InChI Key: MAIXNRFKRUQCGZ-XSYGEPLQSA-N
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Description

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methylcyclohexanone, ethylmagnesium bromide, sodium borohydride, methyl iodide, 2-methyl-2-butene, sodium hydroxide, 1,4-benzoquinone, p-toluenesulfonic acid

Reaction
1. Condensation of 4-methylcyclohexanone with ethylmagnesium bromide to form (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol, 2. Reduction of (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol with sodium borohydride to form (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol, 3. Reaction of (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol with methyl iodide to form (1R,2S,5R)-2-ethyl-5-methylcyclohexyl methyl ether, 4. Dehydration of (1R,2S,5R)-2-ethyl-5-methylcyclohexyl methyl ether with 2-methyl-2-butene and sodium hydroxide to form (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-ol, 5. Oxidation of (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-ol with 1,4-benzoquinone to form (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-one, 6. Alkylation of (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-one with methyl iodide to form (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one, 7. Acid-catalyzed removal of the protecting group using p-toluenesulfonic acid to obtain the final product

properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-18H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIXNRFKRUQCGZ-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one

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